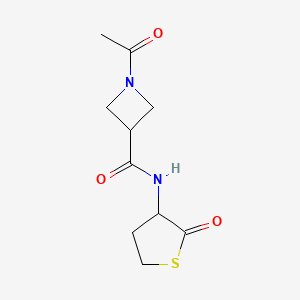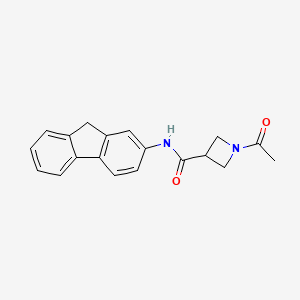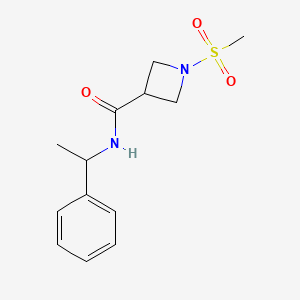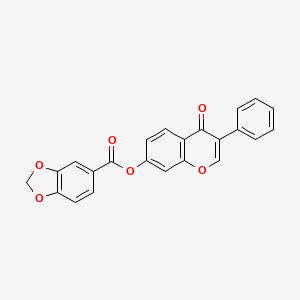![molecular formula C11H18N4O3S B6502643 N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide CAS No. 1428373-74-3](/img/structure/B6502643.png)
N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives can be obtained from the condensation reaction of 3- (1 H -imidazol-1-yl) propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . Using strong acid, condensations of N-substituted piperidones with the appropriate imidazolpropyl groups at N-3 and N-7 led to bispidinones . These intermediates were reduced to the corresponding 3,7-diazabicyclo [3.3.1]nonane targets .Molecular Structure Analysis
The C3–C2 and C3=C4 bond lengths in compound 1 – 4 were found as 1.400/1.395, 1.396/1.391, 1.405/1.397, and 1.394/1.389 Å, respectively .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Therapeutic Potential
Imidazole-containing compounds, such as the one , have been extensively studied for their potential as therapeutic agents in various diseases . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .
Anti-Tubercular Activity
Compounds with an imidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating their potential in treating tuberculosis .
Seed Protection and Growth Stimulation
Novel complexes of imidazole-containing compounds with β-cyclodextrin have been evaluated as seed protectors of selected wheat seedlings . These complexes were found to protect and stimulate the growth of three varieties of wheat .
Cancer Treatment
1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide, a compound similar to the one , has been shown to inhibit the growth of B-cell lymphoma and chronic lymphocytic leukemia cells. This suggests potential applications in cancer treatment.
Synthesis of pH-Sensitive Polymers
Imidazole-containing compounds have been used in the synthesis of pH-sensitive polyaspartamide derivatives . These derivatives have potential applications in drug delivery systems, where the release of the drug is controlled by the pH of the environment .
Antiproliferative Activity Against Cancer Cells
Metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complexes, synthesized as analogs of ruthenium anticancer complexes (RAPTA/RAED), have been evaluated for their in vitro antiproliferative activity against various human cancer cell lines . This suggests potential applications in the development of new anticancer drugs.
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can target various proteins and enzymes .
Mode of Action
It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the wide range of biological activities of imidazole-containing compounds, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that imidazole-containing compounds like this one may have good bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole-containing compounds .
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, which makes them promising candidates for the development of new drugs . For example, some novel complexes of 3- [3- (1 H -Imidazol-1-yl)propyl]-3,7-diazabicyclo [3.3.1]nonanes have been evaluated as seed protectors of selected wheat seedlings .
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19(17,18)15-7-10(8-15)11(16)13-3-2-5-14-6-4-12-9-14/h4,6,9-10H,2-3,5,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKBMXLQFDBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-1-methanesulfonylazetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one](/img/structure/B6502571.png)
![(2Z)-2-[(furan-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502573.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502598.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-[(2-hydroxyethyl)amino]ethan-1-one](/img/structure/B6502612.png)
![methyl 2-{[(2Z)-2-[(6-bromo-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6502628.png)
![9-[2-(morpholin-4-yl)ethyl]-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502629.png)
![9-(2-fluorophenyl)-3-(4-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502630.png)

![(2Z)-2-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6502638.png)


![9-[(furan-2-yl)methyl]-3-(2-methoxyphenyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502667.png)